molecular formula C23H21NO2S3 B4637973 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone

1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone

Cat. No.: B4637973
M. Wt: 439.6 g/mol
InChI Key: CEGRGVVMJBBEEU-RELWKKBWSA-N
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Description

This compound features a unique hybrid structure combining a 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinoline core with a 5-phenyl-1,3-dithiol ring and an ethanone group. The Z-configuration at the 2-position (2Z) stabilizes the conjugated system, influencing its electronic properties and reactivity.

Properties

IUPAC Name

1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S3/c1-13(25)19-20(14-8-6-5-7-9-14)29-22(28-19)18-16-12-15(26-4)10-11-17(16)24-23(2,3)21(18)27/h5-12,24H,1-4H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGRGVVMJBBEEU-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)NC(C2=S)(C)C)S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(S/C(=C/2\C3=C(C=CC(=C3)OC)NC(C2=S)(C)C)/S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thioxo group: This step may involve the reaction of the quinoline derivative with Lawesson’s reagent or phosphorus pentasulfide.

    Formation of the dithiol moiety: This can be accomplished by reacting the intermediate with appropriate thiolating agents.

    Final coupling reaction: The final step involves coupling the intermediate with ethanone derivatives under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structural Similarities: Contains an ethanone group and sulfur atoms (triazolylthio).
  • Key Differences: Fluorophenyl and phenylsulfonyl substituents increase electronegativity and stability compared to the target’s methoxy-dimethylquinoline.
  • Synthesis: Prepared via α-halogenated ketone and triazole coupling, contrasting with the target’s likely multi-step quinoline-dithiol assembly .

(E)-4,5-Dimethyl-2-(1-(2-Phenylhydrazono)ethyl)phenol

  • Structural Similarities: Ethanone-derived hydrazone.
  • Key Differences: Phenolic and hydrazone groups enable hydrogen bonding, absent in the sulfur-rich target. The hydrazone’s E-configuration vs. the target’s Z-configuration alters molecular geometry and conjugation.
  • Applications : Hydrazones are often bioactive (e.g., antimicrobial), whereas the target’s sulfur motifs may target metalloenzymes or act as antioxidants .

1-(4-Nitrophenyl)-2-(4-Quinolinyl)-1-ethanone

  • Structural Similarities: Quinoline core and ethanone group.
  • Key Differences: Nitrophenyl enhances electron-withdrawing effects, contrasting with the target’s methoxy electron-donating group. The direct quinoline-ethanone linkage simplifies synthesis compared to the target’s fused dithiol-quinoline system.
  • Pharmacology: Quinoline derivatives are known for antimalarial activity; the target’s dithiol may broaden its therapeutic scope .

1-(2,4-Dihydroxyphenyl)-3-(3-Hydroxyphenyl)prop-2-en-1-one

  • Structural Similarities : Conjugated ketone system.
  • Key Differences: Chalcone’s enone structure enables UV absorption and antioxidant activity, while the target’s dithiol and thioxo groups prioritize redox and coordination chemistry. Hydroxyl groups improve water solubility vs. the target’s lipophilic sulfur motifs .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Potential Applications
Target Compound Quinoline-dithiol Thioxo, dithiol, ethanone Multi-step heterocyclic fusion Metal coordination, redox agents
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Triazolylthio, ethanone α-Halogenated ketone + triazole coupling Enzyme inhibitors
(E)-4,5-Dimethyl-2-(1-(2-Phenylhydrazono)ethyl)phenol Hydrazone Phenolic, hydrazone Hydrazine + acetophenone condensation Antimicrobial agents
1-(4-Nitrophenyl)-2-(4-Quinolinyl)-1-ethanone Quinoline Nitrophenyl, ethanone Direct quinoline-ethanone linkage Antimalarial agents
1-(2,4-Dihydroxyphenyl)-3-(3-Hydroxyphenyl)prop-2-en-1-one Chalcone Enone, hydroxyl Claisen-Schmidt condensation Antioxidants, UV absorbers

Research Findings and Analysis

  • Reactivity : The target’s dithiol and thioxo groups show higher affinity for transition metals (e.g., Cu²⁺, Fe³⁺) compared to triazoles or chalcones, as evidenced by chelation studies in sulfur-rich heterocycles .
  • Stability : The methoxy and dimethyl groups in the target reduce oxidative degradation relative to nitro- or hydroxyl-substituted analogs .
  • Crystallography: Software like SHELX and WinGX are critical for resolving the target’s complex stereochemistry, as seen in analogous quinoline and thiazolidinone derivatives .

Biological Activity

1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone, also known by its CAS number 5968-78-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C23H21NO2S3C_{23}H_{21}NO_{2}S_{3} with a molecular weight of approximately 439.61 g/mol. Its structure includes a quinoline moiety and dithiol components which are crucial for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of thioxoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in glioblastoma cells through the modulation of key signaling pathways .
  • Antioxidant Properties : The presence of sulfur-containing groups suggests that the compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
  • Enzyme Inhibition : Some studies highlight the compound's ability to inhibit enzymes such as α-amylase and urease, which are relevant in metabolic disorders and infection control .

Biological Activity Data Table

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityMDA-MB-231 (breast cancer)12.5
CytotoxicityHCT116 (colon cancer)10.0
α-Amylase InhibitionHuman Salivary α-Amylase15.0
Urease InhibitionHelicobacter pylori20.0

Case Studies

  • Study on Antitumor Activity : A study conducted by Da Silva et al. evaluated the anticancer properties of thiazolidine derivatives similar to our compound and reported significant reductions in cell viability across multiple cancer types, suggesting that structural modifications can enhance efficacy .
  • Antioxidant Evaluation : Research involving the antioxidant capacity of sulfur-containing compounds revealed that the presence of methoxy and thioxo groups significantly increased their ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related diseases .
  • Enzyme Inhibition Studies : A comparative analysis showed that compounds with similar structures exhibited varying degrees of enzyme inhibition, emphasizing the importance of specific functional groups in enhancing inhibitory activity against α-amylase and urease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone
Reactant of Route 2
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone

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